1,6-Dihydro-2-(3-methyl-2-furanyl)-6-oxo-4-pyrimidinecarboxylic acid
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Overview
Description
2-(3-methylfuran-2-yl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylfuran-2-yl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylfuran-2-carboxylic acid with urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, typically in a solvent such as ethanol or methanol, to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylfuran-2-yl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrimidines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methylfuran-2-yl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-methylfuran-2-yl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylfuran-2-yl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid
- 2-(3-methylfuran-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 2-(3-methylfuran-2-yl)-6-oxo-3,6-dihydropyrimidine-5-carboxylic acid
Uniqueness
2-(3-methylfuran-2-yl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both furan and pyrimidine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8N2O4 |
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Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(3-methylfuran-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-5-2-3-16-8(5)9-11-6(10(14)15)4-7(13)12-9/h2-4H,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
IOBPYVFLRKRCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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